Lipophilicity Differentiation: Predicted LogP of 2,6-Dichlorobenzyl Ester vs. Aspirin and Benorylate
The 2,6-dichlorobenzyl ester exhibits substantially higher lipophilicity than aspirin or benorylate, driven by the halogenated aromatic promoiety. The XLogP of the 2,6-dichlorobenzyl fragment is estimated at 3.4–3.7 based on measured values for analogous 2,6-dichlorobenzyl esters (e.g., 2,6-dichlorobenzyl thioacetate XLogP = 3.4; 2,6-dichlorobenzyl chloride LogP = 3.69) . By comparison, aspirin has an XLogP of 1.2–1.4 and benorylate has a measured LogP of 2.15 [1][2]. This represents an approximately 100- to 300-fold increase in octanol–water partition coefficient for the 2,6-dichlorobenzyl ester relative to aspirin, predicting markedly enhanced membrane permeability and altered tissue distribution.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | Predicted XLogP ≈ 3.4–3.7 (2,6-dichlorobenzyl 2-(acetyloxy)benzoate, estimated from fragment values) |
| Comparator Or Baseline | Aspirin: XLogP = 1.2–1.4; Benorylate: LogP = 2.15; Unsubstituted benzyl acetylsalicylate: estimated LogP ≈ 2.8–3.0 |
| Quantified Difference | ≥ 100-fold increase in partition coefficient vs. aspirin; ≥ 10-fold increase vs. benorylate |
| Conditions | Predicted/computed values; experimental confirmation required. Fragment values from 2,6-dichlorobenzyl thioacetate (XLogP 3.4) and 2,6-dichlorobenzyl chloride (LogP 3.69) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeation and altered biodistribution, making this compound a preferred choice for intracellular target engagement studies and topical/transdermal formulation development where aspirin itself is poorly suited.
- [1] PubChem / IUPHAR. Aspirin (CID 2244): XLogP3-AA 1.2; IUPHAR ligand page: XLogP 1.42. Multiple sources, accessed 2026. View Source
- [2] SIELC. Benorylate (CAS 5003-48-5): LogP 2.15, molecular weight 313.31. Data accessed 2026. View Source
